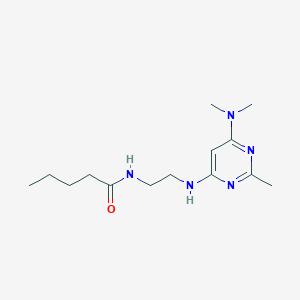

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)pentanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

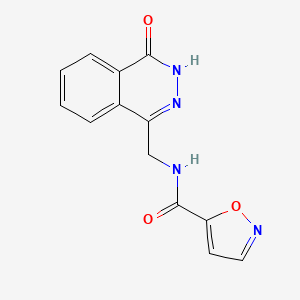

Übersicht

Beschreibung

The compound is a derivative of dimethylaminoethyl methacrylate (DMAEMA), which is a type of polymethacrylate with attractive properties . DMAEMA is a colorless to yellowish, water-miscible liquid with a pungent, amine-like odor .

Synthesis Analysis

DMAEMA is often used in the synthesis of block copolymers . It can be prepared via atom transfer radical polymerization (ATRP), a method that allows for control over the polymer structure .Molecular Structure Analysis

The molecular structure of DMAEMA includes a dimethylamino group attached to an ethyl methacrylate group . This structure allows DMAEMA to exhibit pH and temperature-responsive behavior .Chemical Reactions Analysis

DMAEMA can participate in various chemical reactions, including reductive amination of aldehydes or ketones . It can also react with other compounds to form polymers with specific properties .Physical And Chemical Properties Analysis

DMAEMA is a clear, colorless to slightly yellowish liquid with a pungent amine-like odor . It is miscible with water and reacts with bases . It also exhibits pH-responsive behavior .Wissenschaftliche Forschungsanwendungen

- Polymer Nanocarriers : Researchers have explored using this compound in the design of polymer-based nanocarriers for drug delivery. For instance, an amphiphilic block copolymer with a poly(ethylene glycol) (PEG) block and a multi-alkyne-functional biodegradable polycarbonate (PC) block was modified with poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) side chains. These cationic amphiphilic copolymers self-assembled into nanosized micelles, which were loaded with the antioxidant, anti-inflammatory, and anticancer drug quercetin. These drug-loaded nanoparticles could potentially serve as efficient drug delivery systems .

- The compound’s pH-responsive behavior has been investigated. At low pH, the tertiary amines are protonated, rendering PDMAEMA water-soluble and cationic. At higher pH values, the amino groups deprotonate, making it water-insoluble. Such behavior can be harnessed for controlled drug release .

- The compound has been explored in gene delivery systems. Researchers have used it to form micelleplexes through electrostatic interactions with DNA. These nanoaggregates allow simultaneous codelivery of DNA and drugs, potentially enhancing therapeutic outcomes .

- The drug quercetin, loaded into the micelles, has anticancer properties. By incorporating this compound, researchers aim to improve cancer therapy by targeting tumor cells more effectively .

- The compound’s incorporation into biocompatible polymers highlights its potential for creating tailored nanocarriers. These polymers can be fine-tuned for specific applications, including cancer treatment .

- In addition to drug delivery, the compound has been studied in the synthesis and self-assembly behavior of double hydrophilic random copolymers. Partial post-polymerization functionalization by quaternization further enhances its versatility .

Drug Delivery Systems

pH-Responsive Behavior

Gene Delivery

Anticancer Applications

Biocompatible Polymers

Stimuli-Responsive Self-Assembly

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]pentanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N5O/c1-5-6-7-14(20)16-9-8-15-12-10-13(19(3)4)18-11(2)17-12/h10H,5-9H2,1-4H3,(H,16,20)(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLCMCQJMNHAJPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NCCNC1=CC(=NC(=N1)C)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)pentanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2,4(1H,3H)-pyrimidinedione](/img/structure/B2676737.png)

![methyl 2-(5-chlorothiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2676740.png)

![7-methoxy-1H,2H,3H,4H-cyclopenta[b]indol-2-amine](/img/structure/B2676741.png)

![2-amino-N-(4-fluorobenzyl)-1-(2-morpholinoethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2676744.png)

![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]ethanone](/img/structure/B2676747.png)

![(5E)-3-benzoyl-5-[(3,4-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2676750.png)

![8-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}piperidin-1-yl)sulfonyl]quinoline](/img/structure/B2676755.png)